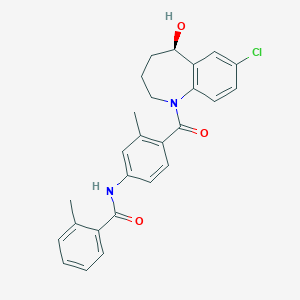

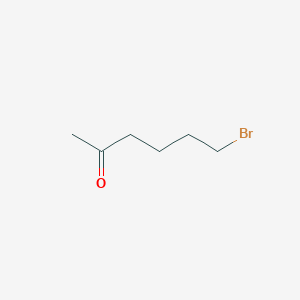

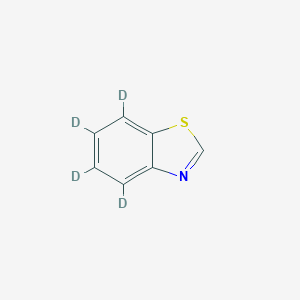

![molecular formula C13H18N2O B030607 (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide CAS No. 160707-37-9](/img/structure/B30607.png)

(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide

Vue d'ensemble

Description

(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide, also known as (2R)-2-phenylpiperidin-2-yl acetamide, is an organic compound with a molecular formula of C12H17N3O. It is a white crystalline solid that is soluble in polar organic solvents such as methanol, ethanol, and acetone. This compound is used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide involves the reaction of (2R)-2-Phenyl-2-piperidin-2-ylacetic acid with ammonia to form the corresponding amide.

Starting Materials

(2R)-2-Phenyl-2-piperidin-2-ylacetic acid, Ammonia

Reaction

Step 1: Dissolve (2R)-2-Phenyl-2-piperidin-2-ylacetic acid in anhydrous ethanol., Step 2: Add ammonia to the solution and stir at room temperature for several hours., Step 3: Remove the solvent under reduced pressure and purify the product by recrystallization from a suitable solvent.

Mécanisme D'action

The mechanism of action of (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, which can lead to the production of certain hormones or other molecules that have a therapeutic effect.

Effets Biochimiques Et Physiologiques

(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide has been found to have a variety of biochemical and physiological effects. It has been found to have antifungal, anti-inflammatory, and antiproliferative properties, as well as being able to modulate the activity of certain enzymes and proteins. It has also been found to have an effect on the synthesis of certain hormones, such as testosterone and cortisol.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide in laboratory experiments include its low cost and easy availability. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its tendency to form insoluble complexes with other compounds.

Orientations Futures

There are a number of potential future directions for the use of (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide. These include its use in the synthesis of more complex molecules, its use as a ligand in the synthesis of peptides and proteins, and its use as a reagent in the synthesis of pharmaceuticals. Additionally, further research could be conducted to determine the precise mechanism of action of this compound and its effects on biochemical and physiological processes.

Applications De Recherche Scientifique

(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide is used in a variety of scientific research applications. It has been used as a ligand in the synthesis of cyclic peptides, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals, such as antifungal and anti-inflammatory drugs.

Propriétés

IUPAC Name |

(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLMNWPXAYKPGV-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284531 | |

| Record name | (αR,2R)-α-Phenyl-2-piperidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide | |

CAS RN |

160707-37-9, 50288-62-5 | |

| Record name | (αR,2R)-α-Phenyl-2-piperidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160707-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenyl-2-piperidineacetamide, threo-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050288625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Phenyl-2-piperidineacetamide, threo-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (αR,2R)-α-Phenyl-2-piperidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, THREO-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRX3Q9GT5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, THREO-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS1P4T2LCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

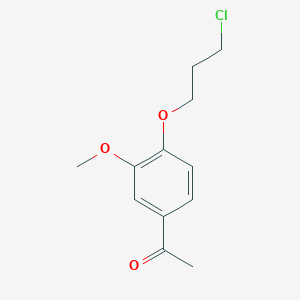

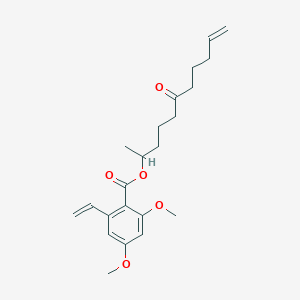

![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)

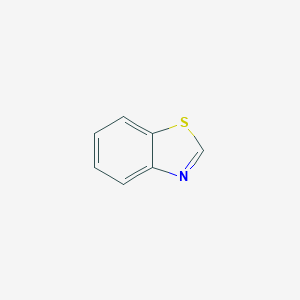

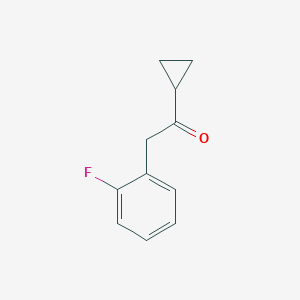

![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)